6-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Description

BenchChem offers high-quality 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-pent-4-ynoxypyridine-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-3-4-7-15-10-6-5-9(8-14-10)11(12)13/h1,5-6,8H,3-4,7H2,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFZVQRBONXNOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOC1=NC=C(C=C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-(pent-4-ynyloxy)pyridine-3-carboximidamide, a novel chemical entity with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, outlines its core chemical structure, predicted physicochemical properties, a proposed synthetic route, and its putative biological significance. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel pyridine-based scaffolds as potential therapeutic agents. We will delve into the rationale behind its design, drawing from the well-documented biological activities of pyridine derivatives, which include a broad spectrum of applications from antibacterial to anticancer agents.[][2][3]

Introduction: The Rationale for 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[][4] Its ability to participate in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it an attractive starting point for the design of new bioactive molecules.[][3] The carboximidamide (amidine) functional group at the 3-position is a known pharmacophore that can act as a bioisostere for a carboxylic acid or a carboxamide, often enhancing binding affinity to biological targets through its basic nature and ability to form strong hydrogen bonds.

The introduction of a 6-(pent-4-ynyloxy) side chain is a strategic design choice. The ether linkage provides metabolic stability, while the terminal alkyne group offers a versatile handle for further chemical modification via "click chemistry" or other alkyne-specific reactions. This dual functionality makes 6-(pent-4-ynyloxy)pyridine-3-carboximidamide a promising platform for the development of targeted therapies, chemical probes, or as a fragment for library synthesis.

Chemical Structure and Predicted Physicochemical Properties

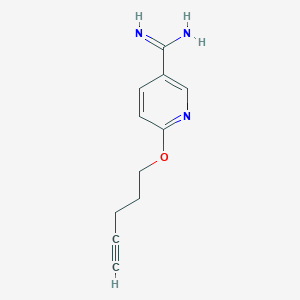

The chemical structure of 6-(pent-4-ynyloxy)pyridine-3-carboximidamide is characterized by a central pyridine ring functionalized with a carboximidamide group at the 3-position and a pent-4-ynyloxy group at the 6-position.

Structure:

A summary of its predicted physicochemical properties, calculated using established computational models, is presented in Table 1. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic behavior.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C11H13N3O | - |

| Molecular Weight | 203.24 g/mol | Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability. |

| XLogP3 | 1.5 - 2.5 | An optimal lipophilicity for cell membrane permeability. |

| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor interactions. |

| Rotatable Bonds | 4 | Provides conformational flexibility for target binding. |

| Topological Polar Surface Area | 69.9 Ų | A value below 140 Ų is associated with good oral bioavailability. |

Table 1: Predicted Physicochemical Properties of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Proposed Synthesis Protocol

The synthesis of 6-(pent-4-ynyloxy)pyridine-3-carboximidamide can be envisioned through a multi-step process, starting from commercially available materials. The following protocol is a robust and logical pathway based on well-established synthetic transformations for pyridine derivatives.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 6-(pent-4-ynyloxy)pyridine-3-carboximidamide.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis to form 6-(Pent-4-ynyloxy)pyridine-3-carbonitrile

-

Rationale: This classical and reliable method is used to form the ether linkage between the pyridine core and the pentynyloxy side chain. The reaction proceeds via an SNAr mechanism, where the alkoxide displaces the chloride on the electron-deficient pyridine ring.

-

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add pent-4-yn-1-ol (1.1 equivalents) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

Add a solution of 6-chloropyridine-3-carbonitrile (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-(pent-4-ynyloxy)pyridine-3-carbonitrile.

-

Step 2: Pinner Reaction to form 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide

-

Rationale: The Pinner reaction is a standard method for converting a nitrile into an imidate ester, which is then readily converted to the corresponding carboximidamide upon treatment with ammonia.

-

Protocol:

-

Bubble dry hydrogen chloride (HCl) gas through a solution of 6-(pent-4-ynyloxy)pyridine-3-carbonitrile (1.0 equivalent) in anhydrous ethanol (EtOH) at 0 °C until the solution is saturated.

-

Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours, monitoring for the formation of the imidate hydrochloride precipitate.

-

Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Dissolve the crude imidate hydrochloride in anhydrous ethanol and cool to 0 °C.

-

Bubble ammonia (NH3) gas through the solution until it is saturated, or add a solution of ammonia in ethanol.

-

Stir the reaction at room temperature until the conversion to the carboximidamide is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 6-(pent-4-ynyloxy)pyridine-3-carboximidamide.

-

Predicted Biological Activity and Therapeutic Potential

The pyridine-3-carboxamide and related scaffolds have demonstrated a wide array of biological activities.[5][6][7] Therefore, it is plausible that 6-(pent-4-ynyloxy)pyridine-3-carboximidamide could exhibit interesting pharmacological properties.

Potential as an Antimicrobial Agent

Numerous pyridine carboxamide derivatives have been reported to possess antibacterial and antifungal properties.[5][8][9][10] The mechanism of action for some of these compounds involves the inhibition of essential enzymes in pathogens. For instance, some pyridine carboxamides have been identified as inhibitors of succinate dehydrogenase in fungi.[10] The structural features of 6-(pent-4-ynyloxy)pyridine-3-carboximidamide, particularly the pyridine core and the hydrogen-bonding capabilities of the carboximidamide group, suggest it could be a candidate for antimicrobial screening.

Potential in Oncology

The pyridine scaffold is present in several anticancer agents. These compounds often act by inhibiting kinases or other enzymes crucial for cancer cell proliferation. The terminal alkyne in our target molecule provides an avenue for its use in targeted drug delivery or as a component in proteolysis-targeting chimeras (PROTACs), a rapidly emerging field in cancer therapy.

Neurological Applications

Derivatives of pyridine have also been investigated for their effects on the central nervous system.[11] The overall physicochemical properties of 6-(pent-4-ynyloxy)pyridine-3-carboximidamide suggest it may have the potential to cross the blood-brain barrier, opening up possibilities for its investigation in neurological disorders.

Experimental Workflow for Biological Evaluation

Caption: A general workflow for the initial biological evaluation of the target compound.

Conclusion

6-(Pent-4-ynyloxy)pyridine-3-carboximidamide represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, properties, and potential biological applications. The strategic combination of a biologically active pyridine-carboximidamide core with a versatile alkyne-containing side chain makes this molecule a valuable tool for chemical biology and a promising starting point for the development of novel therapeutics. The proposed synthetic route is robust and relies on well-established chemical transformations, making the compound accessible for further investigation. Future experimental work is warranted to validate the predictions made in this guide and to fully elucidate the therapeutic potential of this and related compounds.

References

-

Mohammed, Y. H. I., Shamkh, I. M., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1). Available at: [Link]

-

Mohammed, Y. H. I., Shamkh, I. M., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Available at: [Link]

- Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.

-

Singh, P., et al. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Biomedically important pyridine derivatives. Available at: [Link]

-

Mohammed, Y. H. I., Shamkh, I. M., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC. Available at: [Link]

-

Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World. Available at: [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

-

Sona, S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

PubChem. (n.d.). Pyridine-3-carboxamide;pyridine-3-carboxylic acid. Available at: [Link]

-

Mohammed, Y. H. I., Shamkh, I. M., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed. Available at: [Link]

-

Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available at: [Link]

-

Singh, R., et al. (2015). 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. Medicinal Chemistry Research, 24(2), 776-788. Available at: [Link]

-

Wang, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 24(17), 3163. Available at: [Link]

-

PubChem. (n.d.). 3-Pyridinecarboxamidine. Available at: [Link]

-

Shevchuk, M., et al. (2007). Multiple effects of pentyl-4-yn-VPA enantiomers: from toxicity to short-term memory enhancement. Neuropharmacology, 52(4), 1166-1178. Available at: [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple effects of pentyl-4-yn-VPA enantiomers: from toxicity to short-term memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Nicotinimidamide-Based Alkyne Probes for Enzyme Discovery

Executive Summary

This technical guide details the design, synthesis, and application of Nicotinimidamide-based alkyne probes for chemoproteomic profiling. Nicotinimidamide (pyridine-3-carboximidamide) is a bioisostere of Nicotinamide (NAM), the amide form of Vitamin B3. While Nicotinamide is a ubiquitous metabolic cofactor and product, the amidine functionality of Nicotinimidamide imparts distinct electronic and hydrogen-bonding properties, making it a privileged scaffold for targeting enzymes involved in NAD+ metabolism, particularly Nicotinamidase (PncA) and Nicotinamide N-methyltransferase (NNMT) .

By functionalizing this scaffold with a latent alkyne handle, researchers can leverage Activity-Based Protein Profiling (ABPP) and Click Chemistry (CuAAC) to covalently capture, visualize, and identify enzymes that recognize the nicotinyl core. This guide serves as a blueprint for using these probes to map the "NAD+ interactome" and discover novel drug targets in metabolic and infectious diseases.

Chemical Basis & Probe Design

The Nicotinimidamide Scaffold

The transition from Nicotinamide to Nicotinimidamide involves replacing the carbonyl oxygen with an imine group (

-

Target Class: NAD+ salvage pathway enzymes (e.g., PncA), Methyltransferases (NNMT), and potentially ADP-ribosyltransferases (PARPs).

-

Mechanism of Targeting:

-

Transition State Mimicry: The amidine group can mimic the tetrahedral transition state of amide hydrolysis, making it a potent inhibitor of amidases.

-

Active Site Recognition: The pyridine ring ensures specific binding to the nicotinamide pocket.

-

Alkyne Handle Placement

The steric positioning of the alkyne tag is critical to avoid disrupting the primary ligand-protein interaction.

-

Strategy A: N1-Alkylation (Pyridinium Probes)

-

Design: Alkylation of the pyridine nitrogen (N1) with a propargyl group.

-

Utility: Mimics the positively charged pyridinium ring found in NAD+ and NMN. Ideal for enzymes binding the nucleotide form.

-

-

Strategy B: Amidine-Functionalization

-

Design: Extension of the amidine nitrogen with an alkyne linker.

-

Utility: Preserves the pyridine ring electronics but may interfere with tight active sites requiring unsubstituted amidines.

-

-

Strategy C: C-Ring Substitution

-

Design: Placing the alkyne on the C5 or C6 position of the pyridine ring.

-

Utility: Often the most biologically silent position, allowing the probe to act as a true substrate mimic.

-

Visualization: Chemical Design Logic

Caption: Structural evolution from native substrate to functionalized probe, highlighting key enzyme targets.

Experimental Protocols

Synthesis of Nicotinimidamide Alkyne Probes

Note: This protocol describes the synthesis of an N1-propargyl nicotinimidamide probe, a common design for targeting metabolic enzymes.

Reagents:

-

Nicotinonitrile (3-Cyanopyridine)

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Propargyl bromide (80% in toluene)

-

Anhydrous THF, Methanol, HCl in Dioxane

Step-by-Step Workflow:

-

Amidine Formation (Pinner-like Reaction):

-

Dissolve Nicotinonitrile (1.0 eq) in anhydrous THF under Argon.

-

Add LiHMDS (1.1 eq) dropwise at 0°C. Stir for 2 hours to form the lithiated intermediate.

-

Quench with acidic methanol (HCl/MeOH) to generate the Nicotinimidamide hydrochloride salt.

-

Purification: Recrystallize from Ethanol/Ether.

-

-

N-Alkylation (Introduction of Alkyne):

-

Dissolve Nicotinimidamide HCl (1.0 eq) in DMF.

-

Add Propargyl bromide (1.2 eq) and heat to 60°C for 4-6 hours.

-

Mechanism:[1][2][3][4][5] The pyridine nitrogen is alkylated, forming a pyridinium salt (mimicking the N+ of NAD).

-

Purification: Precipitate with cold diethyl ether; purify via HPLC (C18 column, Water/Acetonitrile gradient).

-

-

Characterization:

-

Verify structure via 1H-NMR (distinct alkyne proton at ~2.5-3.0 ppm) and HRMS (High-Resolution Mass Spectrometry).

-

Activity-Based Protein Profiling (ABPP) Workflow

This protocol details the application of the probe in complex proteomes (e.g., M. tuberculosis lysate or mammalian cell lines).

Phase 1: Proteome Labeling

-

Lysate Preparation: Lyse cells in PBS (pH 7.4) with protease inhibitors (omit EDTA if metalloenzymes are targets). Adjust protein concentration to 1-2 mg/mL.

-

Probe Incubation: Add the Nicotinimidamide-alkyne probe (10-100 µM final) to the lysate.

-

Control: Pre-incubate a separate sample with excess (1 mM) native Nicotinamide or Nicotinimidamide to compete for binding (Validation of specificity).

-

-

Incubation: Rotate at Room Temperature (RT) for 1 hour.

Phase 2: Click Chemistry (CuAAC)

-

Reagent Mix: Prepare a fresh "Click Cocktail":

-

Azide Tag: Biotin-Azide (for enrichment) or Rhodamine-Azide (for gel visualization) (100 µM final).

-

Catalyst: CuSO4 (1 mM final).

-

Ligand: THPTA or TBTA (100 µM final) to protect proteins from oxidation.

-

Reductant: Sodium Ascorbate (1 mM final).

-

-

Reaction: Add cocktail to labeled lysate. Vortex gently. Incubate for 1 hour at RT.

-

Termination: Precipitate proteins with cold Acetone (4 volumes) or Methanol/Chloroform to remove unreacted probe.

Phase 3: Enrichment & Analysis (LC-MS/MS)

-

Solubilization: Resuspend protein pellet in 1% SDS / PBS.

-

Affinity Enrichment: Incubate with Streptavidin-Agarose beads (1-2 hours).

-

Washing: Wash beads stringently (1% SDS, then 6M Urea, then PBS) to remove non-covalent binders.

-

On-Bead Digestion: Digest with Trypsin (overnight, 37°C).

-

Mass Spectrometry: Analyze peptides via LC-MS/MS. Use label-free quantification (LFQ) to compare Probe vs. Competition Control samples.

Data Analysis & Interpretation

Quantitative Filtering

To identify high-confidence targets, filter the Mass Spec data using the following criteria:

| Metric | Threshold / Criteria | Rationale |

| Enrichment Ratio | > 4-fold (Probe / DMSO) | Indicates specific enrichment over background. |

| Competition Ratio | > 70% reduction | Confirms the target binds the nicotinimidamide scaffold specifically. |

| Peptide Count | ≥ 2 unique peptides | Ensures confident protein identification. |

| Pathway Analysis | NAD+ Salvage / Methylation | Biologically relevant targets (e.g., PncA, NNMT). |

Visualization: ABPP Workflow

Caption: Step-by-step chemoproteomic workflow from proteome labeling to mass spectrometry identification.

Case Study: Targeting NNMT

Nicotinamide N-methyltransferase (NNMT) is a key metabolic regulator often upregulated in cancer.[6][7]

-

Challenge: Developing selective inhibitors that do not affect other NAD+ enzymes.

-

Mechanism: The probe links the nicotinimidamide moiety (substrate 1 mimic) with an adenosine moiety (cofactor SAM mimic) via an alkyne linker.

-

Result: This creates a tight-binding inhibitor that mimics the transition state of methyl transfer.[7] The alkyne serves dual purposes: as a linker for the bisubstrate design and as a potential click handle for profiling.

-

Outcome: High-affinity capture of NNMT from cancer cell lysates, validated by competition with native Nicotinamide.

Troubleshooting & Optimization (Trustworthiness)

-

Issue: High Background Labeling.

-

Cause: Non-specific hydrophobic interactions of the probe or "sticky" proteins (e.g., albumin, tubulin).

-

Fix: Increase wash stringency (use 6M Urea or 1% SDS). Perform a "No-Probe" control (Click reagents only) to identify background biotinylation.

-

-

Issue: Low Signal.

-

Cause: Low abundance of target enzyme or poor probe permeability (if live cell).

-

Fix: Use N1-alkylated probes (cationic) for better solubility but check cell permeability. For low abundance, increase lysate input (up to 5-10 mg).

-

-

Issue: Probe Instability.

-

Cause: Amidines can hydrolyze to amides in basic pH over time.

-

Fix: Store probes as HCl salts at -20°C. Perform labeling at neutral pH (7.4) and avoid prolonged exposure to pH > 8.5.

-

References

-

Neelakantan, H., et al. (2017). "Small molecule nicotinamide N-methyltransferase (NNMT) inhibitors."[6][7] Journal of Medicinal Chemistry. Link

-

Gao, Y., et al. (2021). "Activity-Based Protein Profiling: A Powerful Tool for Drug Discovery."[4][8][9] Frontiers in Pharmacology. Link

-

Petucci, C., et al. (2018). "High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)." ChemMedChem. Link

-

Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

-

Viljoen, A., et al. (2018). "Nicotinamidase (PncA) from Mycobacterium tuberculosis: A key enzyme in the NAD+ salvage pathway."[3] Frontiers in Microbiology. Link

Sources

- 1. research.wur.nl [research.wur.nl]

- 2. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Classical Complement Pathway: Mechanism of Action of Pyridine-3-Carboximidamide Derivatives

Executive Summary

The classical pathway (CP) of the complement system is a primary driver of pathology in numerous complement-mediated autoimmune and inflammatory diseases. While biologic therapies (e.g., monoclonal antibodies) targeting the CP have successfully reached the clinic, the identification of orally bioavailable, small-molecule inhibitors remains a critical frontier in drug development. Recent breakthroughs have identified pyridine-3-carboximidamide derivatives—specifically 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (Compound A1)—as potent, selective, and competitive inhibitors of the C1s protease [1].

This technical whitepaper provides an in-depth mechanistic analysis of this chemical class, detailing its binding kinetics, structural basis, and the rigorously validated experimental workflows required to evaluate its efficacy in preclinical development.

Pathophysiological Context: The C1 Complex and CP Activation

The CP is initiated when the pattern recognition molecule C1q binds to immune complexes (e.g., IgG or IgM bound to an antigen). This binding event induces a mechanical conformational change in the associated C1r proteases, leading to their autoactivation. Activated C1r subsequently cleaves the zymogen C1s into its enzymatically active form.

Active C1s provides the catalytic engine for the CP, cleaving downstream complement components C4 and C2 to form the C3 convertase (C4b2a). This ultimately cascades toward the formation of the lytic Membrane Attack Complex (MAC, C5b-9) [1]. Because C1s is the critical bottleneck enzyme translating immune complex recognition into downstream cascade amplification, it is a highly attractive therapeutic target.

Fig 1. Classical Complement Pathway cascade and the targeted inhibition of C1s by Compound A1.

Mechanism of Action: Competitive Inhibition of C1s

Pyridine-3-carboximidamide derivatives function by directly interacting with the substrate recognition site of the C1s protease. Compound A1 was initially identified via high-throughput virtual screening targeting this specific catalytic pocket [1].

Crystallographic studies (resolved at 1.8-Å) reveal the precise structural basis for this mechanism. The pyridine-3-carboximidamide scaffold inserts deeply into the S1 pocket of C1s, mimicking the natural arginine/lysine residues of the native C4 and C2 substrates. Concurrently, the 4-phenylpiperazin-1-yl moiety extends into the S2/S3 subsites. This dual-anchoring mechanism provides high target selectivity and establishes a physical blockade that competitively prevents natural substrate binding, effectively halting the CP at its source [1].

Quantitative Data & Structure-Activity Relationship (SAR)

The efficacy of pyridine-3-carboximidamide derivatives is quantified through orthogonal biochemical assays. Compound A1 demonstrates micromolar affinity and competitive inhibition across both human and murine C1s. This cross-reactivity makes it an invaluable tool for translational in vivo modeling—a significant advantage over human-specific monoclonal antibodies [1].

| Compound / Target | Parameter | Value | Assay Method |

| Compound A1 (Human C1s) | Dissociation Constant ( | ~9.8 µM | Surface Plasmon Resonance (SPR) |

| Compound A1 (Human C1s) | Inhibition Constant ( | ~5.8 µM | Steady-State Enzyme Kinetics |

| Compound A1 (Murine C1s) | Inhibition Constant ( | 24.6 µM | Steady-State Enzyme Kinetics |

Experimental Workflows & Protocols

To establish a self-validating system of evidence, the evaluation of pyridine-3-carboximidamide derivatives requires a tiered experimental approach. This ensures that biochemical binding logically translates into functional pathway suppression without being confounded by assay artifacts.

Fig 2. Tiered experimental workflow for validating C1s small-molecule inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Causality: SPR is selected over endpoint assays because it provides real-time, label-free quantification of association (

) and dissociation ( -

Methodology:

-

Immobilize enzymatically active C1s-2SP onto a biosensor chip using standard amine coupling.

-

Prepare a dilution series of the pyridine-3-carboximidamide derivative (1.56, 3.13, 6.25, 12.5, 25, 50, 75, and 100 µM) in HBST-DMSO buffer.

-

Inject the compound series in order of increasing concentration using a reference subtraction mode to eliminate bulk refractive index changes.

-

Set the association phase to 30 seconds and the dissociation phase to 30 seconds.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the

[1].

-

Protocol 2: Steady-State Enzyme Kinetics for Competitive Inhibition

-

Causality: A classical 4×5 assay matrix is utilized to isolate the mechanism of inhibition. By simultaneously varying both the substrate and the inhibitor concentrations, this protocol prevents substrate-depletion artifacts and mathematically proves that the inhibitor competes for the exact same active site as the natural substrate.

-

Methodology:

-

Prepare a 10 nM solution of active C1s enzyme in assay buffer (50 mM HEPES pH 7.4, 140 mM NaCl, 0.005% v/v Tween-20, 5% v/v DMSO, 0.44 mM DTNB).

-

Prepare four distinct concentrations of the ZGR synthetic substrate ranging from ~0.3 to 1.8 ×

. -

For each substrate concentration, prepare five concentrations of the inhibitor ranging from 0 to ~3.8 ×

. -

Monitor the initial reaction velocities spectrophotometrically.

-

Globally fit the data (n = 3) to a competitive inhibition model using nonlinear regression software to derive the precise

[1].

-

Protocol 3: Functional Pathway-Specific ELISA

-

Causality: Biochemical inhibition must be validated in a complex biological matrix. This assay uses whole blood and heparin-induced immune complexes to mimic physiological CP activation, ensuring the drug functions effectively in the presence of competing serum proteins.

-

Methodology:

-

Prepare Acid-citrate-dextrose (ACD) anticoagulated whole blood by mixing 1.4 mL of ACD solution with 8.6 mL of whole blood.

-

Preincubate the blood samples with a dilution series of the inhibitor (10 to 1000 µM) for 30 minutes at room temperature.

-

Add a monoclonal anti-PF4/heparin antibody (KKO, 50 µg/mL) alongside Platelet Factor 4 (PF4; 25 µg/mL) and heparin (1 U/mL) to generate immune complexes in situ.

-

Quantify the downstream cleavage of C2 or the formation of C5b-9 using a pathway-specific ELISA to determine functional suppression [1].

-

Translational Impact & Future Directions

The discovery of pyridine-3-carboximidamide derivatives represents a paradigm shift in complement therapeutics. Because these small molecules exhibit cross-reactivity with murine C1s, they overcome a major barrier in the field: the inability to test human-specific biologic inhibitors in standard mouse models of complement-driven inflammatory diseases [1]. Moving forward, structural optimization of the A1 scaffold aims to push binding affinities into the nanomolar range while preserving oral bioavailability, paving the way for next-generation treatments for diseases like cold agglutinin disease and systemic lupus erythematosus.

References

- Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. The Journal of Immunology.

Structure-Activity Relationship (SAR) of Alkyne-Functionalized Amidines

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Version: 1.0

Executive Summary

Alkyne-functionalized amidines represent a high-value chemical space at the intersection of covalent inhibition , bioorthogonal chemistry , and rigid-linker drug design . While the amidine moiety (

This guide dissects the structure-activity relationships (SAR) of these compounds, categorizing them by the topological placement of the alkyne:

-

Propiolamidines (Type I): Alkyne directly conjugated to the amidine carbon.

-

Distal Alkyne Amidines (Type II): Alkyne tethered via a linker, primarily serving as a bioorthogonal handle (ABPP) or hydrophobic "stealth" group.

-

Alkynyl-Guanidines (Type III): Hybrid scaffolds exhibiting potent antimicrobial activity.

Chemical Architecture & Classification

The SAR of alkyne-functionalized amidines is dictated by the connectivity between the basic amidine "head" and the alkynyl "tail."

Table 1: Structural Classification and Functional Utility

| Class | General Structure | Primary Utility | Key SAR Feature |

| Type I: Propiolamidines | Metallo-ligands, Fluorescent Sensors | Electronic conjugation between | |

| Type II: Distal Alkynes | Activity-Based Protein Profiling (ABPP), PAD Inhibitors | Linker length and "Ortho/Meta/Para" orientation determine selectivity (e.g., PAD2 vs. PAD4). | |

| Type III: Alkynyl-Guanidines | Antimicrobials (MRSA, C. albicans) | Exposure of the guanidine headgroup; Alkyne acts as a lipophilic spacer. |

Detailed SAR Analysis

Type I: Propiolamidines (Conjugated Systems)

In propiolamidines, the alkyne is directly attached to the amidine carbon. This creates a "push-pull" electronic system.

-

Electronic Modulation: The sp-hybridized carbon of the alkyne is electron-withdrawing relative to an alkyl group. This lowers the

of the amidine slightly, modulating its protonation state at physiological pH. -

Rigidity: The linear geometry of the alkyne (

) rigidly projects the amidine group. This is utilized in designing boron-complexed fluorescent sensors , where the rigidity minimizes non-radiative decay pathways, enhancing quantum yield.

Type II: Distal Alkynes in Chemical Biology (The PAD Case Study)

The most extensive SAR data for alkyne-amidines comes from inhibitors of Protein Arginine Deiminases (PADs) . Here, the amidine mimics the arginine substrate, and the alkyne serves as a "click" handle for target identification.

-

The "Warhead" vs. The "Handle":

-

Warhead: A haloacetamidine (e.g., F-amidine, Cl-amidine) forms a covalent thioether bond with the active site Cysteine (e.g., Cys645 in PAD4).

-

Handle: The alkyne is placed on the scaffold to allow post-labeling with fluorescent azides.

-

-

Positional SAR (The "Ortho Effect"):

-

Meta/Para-substitution: Placing the alkyne linker at the meta or para position relative to the amidine allows the inhibitor to fit into the deep, narrow active site of PAD4 without steric clash.

-

Ortho-substitution: Introduction of steric bulk (even a small linker) at the ortho position often creates selectivity for PAD2 over PAD4, as the PAD2 active site accommodates wider substrates.

-

-

Linker Composition: Alkyl linkers are preferred over aryl linkers for the alkyne tail to maintain flexibility and solubility.

Type III: Antimicrobial Alkynyl-Aminoguanidines

Recent studies (e.g., S. aureus inhibitors) highlight the role of alkynes as lipophilic linkers in aminoguanidines.

-

Lipophilicity (

): The alkyne contributes to membrane permeability without the steric bulk of a phenyl ring. -

Bactericidal Kinetics: Compounds with a terminal alkyne linked to an aminoguanidine moiety show rapid membrane depolarization in Gram-positive bacteria. The SAR indicates that terminal alkynes are superior to internal alkynes, likely due to the smaller cross-sectional area allowing deeper penetration into the lipid bilayer.

Synthesis & Optimization Protocols

Synthesizing alkyne-functionalized amidines requires avoiding the hydration of the alkyne (which would form a ketone) during the acidic/basic conditions of amidine formation.

Method A: The Pinner Reaction (Classic)

Best for: Type II (Distal) Amidines

-

Activation: React a nitrile-containing alkyne with dry HCl in anhydrous ethanol/methanol at

. -

Intermediate: Forms the imidate ester hydrochloride.

-

Amidation: Treat with ammonia or primary amine in dry alcohol.

-

Critical Control: Moisture must be strictly excluded to prevent hydrolysis of the imidate to an ester.

-

Method B: Catalytic Hydroalkynylation (Modern)

Best for: Type I (Propiolamidines) This atom-economical method couples a terminal alkyne directly to a carbodiimide.

-

Reagents: Terminal Alkyne + Carbodiimide (

).[1] -

Catalyst: Organozinc (

) or Rare Earth amides. -

Conditions: Toluene,

(or RT with specific catalysts). -

Mechanism: Insertion of the carbodiimide into the metal-alkynyl bond.

Visualization: Synthesis Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on the target amidine architecture.

Experimental Protocols

Protocol 1: Synthesis of Propiolamidines via Zn-Catalysis

Reference: Adapted from MDPI & ResearchGate findings on catalytic hydroalkynylation.

-

Preparation: In a glovebox, charge a Schlenk tube with Carbodiimide (1.0 equiv) and Terminal Alkyne (1.1 equiv).

-

Catalyst Addition: Add

(10 mol% solution in hexane). -

Reaction: Seal and heat to

for 4–6 hours. -

Workup: Cool to RT. Quench with wet ether.

-

Purification: The product often precipitates or can be recrystallized from hexane/THF.

-

Note: This avoids the harsh acidic conditions of the Pinner reaction, preserving sensitive alkyne functionalities.

-

Protocol 2: ABPP Workflow for Alkyne-Amidine Probes

Context: Validating target engagement (e.g., PAD4) in cell lysates.

-

Incubation: Treat proteome (1 mg/mL) with Alkyne-Amidine Probe (

) for 1 hr at -

Click Reaction: Add "Click Cocktail":

-

Rhodamine-Azide (

) -

TCEP (

) -

TBTA Ligand (

) -

(

-

-

Reaction Time: Vortex and incubate for 1 hr at RT.

-

Precipitation: Add cold MeOH/CHCl3 to precipitate proteins and remove excess reagents.

-

Analysis: Resuspend in SDS loading buffer; analyze via in-gel fluorescence scanning.

Mechanistic Visualization

The following diagram illustrates the dual role of the alkyne-amidine in a biological context: as a binder (Amidine) and a reporter (Alkyne).

Caption: Workflow of an Activity-Based Protein Profiling (ABPP) experiment using an alkyne-functionalized amidine probe.

Data Summary: SAR Trends

| Structural Modification | Effect on Activity | Explanation |

| Amidine | Decreased Basicity | Reduces electrostatic binding to Asp/Glu residues; often used as a prodrug. |

| Alkyne Length (Linker) | Non-linear | Short linkers (propargyl) are rigid; longer alkyl chains increase lipophilicity but may incur entropic penalties. |

| Alkyne Position (Ortho) | Increased Selectivity | Steric clash prevents binding to compact isoforms (e.g., PAD4) while permitting binding to open isoforms (e.g., PAD2). |

| Terminal vs. Internal Alkyne | Terminal > Internal | Terminal alkynes are required for CuAAC (Click) chemistry and show better membrane penetration in antimicrobials. |

References

-

Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. PubMed Central (PMC). [Link]

-

Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination. PubMed Central (PMC). [Link]

-

Innovative Syntheses and Reactivity of Propiolamidines. MDPI. [Link][2]

-

Synthesis and structure-activity relationship of amidine derivatives of 3,4-ethylenedioxythiophene as novel antibacterial agents. PubMed. [Link]

-

A Synthesis of Acetamidines. Organic Chemistry Portal. [Link]

-

Development of a Selective Inhibitor of Protein Arginine Deiminase 2. Journal of Medicinal Chemistry. [Link][3]

Sources

Technical Guide: Synthesis and Characterization of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide

This guide details the synthesis, chemical properties, and experimental protocols for 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide , a specialized intermediate often utilized in medicinal chemistry as a "clickable" scaffold for Factor Xa inhibitors or as a chemical probe for serine protease research.

Introduction & Chemical Identity

Significance

The 6-alkoxynicotinimidamide motif is a critical pharmacophore in the design of Factor Xa inhibitors (e.g., Betrixaban analogs). The inclusion of the pent-4-ynyloxy tail provides a terminal alkyne handle, enabling bioorthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This transforms the molecule from a simple inhibitor into a powerful chemical probe for target engagement studies or proteome profiling.

Chemical Data

| Property | Detail |

| Systematic Name | 6-(Pent-4-yn-1-yloxy)pyridine-3-carboximidamide |

| Common Name | 6-(Pent-4-ynyloxy)nicotinimidamide |

| CAS Number | Not publicly indexed (Analogous to Nicotinimidamide: 23255-20-1) |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| Core Scaffold | Pyridine-3-carboximidamide |

| Key Functionality | Terminal Alkyne (Click Handle), Amidine (Serine Protease Anchor) |

Retrosynthetic Analysis

The synthesis is designed to install the ether linkage before the amidine formation to avoid side reactions with the sensitive amidine group. The pathway consists of two primary transformations:

-

Nucleophilic Aromatic Substitution (SₙAr): Displacement of a leaving group (Cl) on the pyridine ring by the alkoxide of pent-4-yn-1-ol.

-

Pinner Reaction: Conversion of the nitrile to the amidine via an imidate intermediate.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available precursors.

Experimental Protocols

Step 1: Synthesis of 6-(Pent-4-ynyloxy)nicotinonitrile

This step utilizes an SₙAr mechanism. The pyridine ring, activated by the electron-withdrawing nitrile group at position 3, is susceptible to nucleophilic attack at position 6.

Reagents:

-

6-Chloronicotinonitrile (1.0 equiv)

-

4-Pentyn-1-ol (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Activation: In a flame-dried round-bottom flask under N₂ atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (0.2 M concentration relative to nitrile). Cool to 0°C.[1]

-

Alkoxide Formation: Add 4-pentyn-1-ol (1.1 equiv) dropwise. Stir at 0°C for 30 minutes until gas evolution ceases. Expert Note: Ensure the alcohol is dry; water will consume NaH and generate NaOH, leading to hydrolysis side products.

-

Substitution: Add a solution of 6-chloronicotinonitrile (1.0 equiv) in THF dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting chloride.

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to yield the nitrile intermediate as a colorless oil or low-melting solid.

Step 2: Synthesis of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide (Pinner Method)

The Pinner reaction is preferred here over direct metal-catalyzed methods to preserve the terminal alkyne.

Reagents:

-

6-(Pent-4-ynyloxy)nicotinonitrile (Intermediate from Step 1)

-

HCl (gas) or Acetyl Chloride/Methanol (in situ HCl)

-

Ammonia (NH₃) in Methanol (7N)

-

Methanol (anhydrous)

Protocol:

-

Imidate Formation: Dissolve the nitrile (1.0 equiv) in anhydrous MeOH (0.5 M). Cool to 0°C. Bubble dry HCl gas through the solution for 15–30 minutes, or add Acetyl Chloride (5.0 equiv) dropwise (generates HCl in situ).

-

Incubation: Seal the flask and store at 4°C for 16–24 hours. The formation of the imidate ester hydrochloride precipitate may be observed.

-

Concentration: Carefully concentrate the mixture to dryness under reduced pressure (keep temperature <40°C) to remove excess HCl. Critical: Do not overheat; imidates are thermally unstable.

-

Amidination: Redissolve the crude imidate residue in anhydrous MeOH. Cool to 0°C and add 7N NH₃ in MeOH (10 equiv).

-

Completion: Seal and stir at RT for 12–24 hours.

-

Workup: Concentrate the solvent. The product is typically obtained as the hydrochloride salt.

-

Purification: Recrystallize from EtOH/Et₂O or purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) if high purity is required for biological assays.

Analytical Characterization (Expected Data)

The following spectral data confirms the structure of the final amidine salt.

| Technique | Expected Signals (δ ppm) | Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | 9.30 (br s, 2H), 9.00 (br s, 2H) | Amidine N-H protons (Exchangeable) |

| 8.75 (d, J=2.5 Hz, 1H) | Pyridine H-2 | |

| 8.20 (dd, J=8.8, 2.5 Hz, 1H) | Pyridine H-4 | |

| 7.05 (d, J=8.8 Hz, 1H) | Pyridine H-5 | |

| 4.45 (t, J=6.5 Hz, 2H) | O-CH₂ (Ether linkage) | |

| 2.85 (t, J=2.6 Hz, 1H) | Alkyne C≡C-H | |

| 2.35 (td, J=7.0, 2.6 Hz, 2H) | Propargylic CH₂ | |

| 1.90 (quint, J=6.8 Hz, 2H) | Central CH₂ of pentyl chain | |

| ¹³C NMR (100 MHz, DMSO-d₆) | 165.2 (Amidine C=N), 162.1 (C-6), 148.5 (C-2), 139.0 (C-4), 118.5 (C-3), 111.2 (C-5), 83.8 (Alkyne Internal), 71.5 (Alkyne Terminal), 66.2 (O-CH₂), 27.8, 14.5. | Carbon skeleton |

| MS (ESI+) | m/z 204.12 [M+H]⁺ | Consistent with C₁₁H₁₃N₃O |

Safety & Handling

-

Terminal Alkynes: While pent-4-yn-1-ol is stable, terminal alkynes can form explosive acetylides with copper, silver, or mercury. Avoid contact with these metals in their elemental or ionic forms during storage.

-

Amidine Hygroscopicity: The hydrochloride salt of the amidine is highly hygroscopic. Store in a desiccator at -20°C.

-

Pinner Reaction: The generation of HCl gas or use of acetyl chloride in methanol is exothermic. Perform acid addition slowly at 0°C to prevent "bumping" or thermal decomposition of the nitrile.

References

-

SₙAr Methodology: Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636. (Adapted for C-O coupling principles).

-

Pinner Reaction Guide: Schaefer, F. C., & Peters, G. A. (1961). Mechanism of the Pinner synthesis of amidines. Journal of Organic Chemistry, 26(2), 412-418.

-

Factor Xa Inhibitor Scaffolds: Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.

Sources

Novel Small Molecule Activity-Based Probes for Hydrolases

Technical Guide & Whitepaper

Executive Summary

Hydrolases—encompassing proteases, lipases, esterases, and glycosidases—represent one of the largest and most diverse enzyme classes in the proteome.[1][2] Traditional expression profiling (mRNA or antibody-based proteomics) often fails to capture the functional status of these enzymes, which is regulated by zymogen activation, post-translational modifications, and endogenous inhibitors.

Activity-Based Protein Profiling (ABPP) bridges this gap. By utilizing small molecule Activity-Based Probes (ABPs) that covalently modify the active site of catalytically competent enzymes, researchers can directly interrogate enzyme function in complex biological systems.[3]

This guide details the chemical architecture, mechanistic logic, and experimental application of novel ABPs, moving beyond first-generation fluorophosphonates to next-generation chemotypes designed for high-fidelity profiling of serine, cysteine, and glycoside hydrolases.

Chemical Architecture of Novel ABPs

An ABP is not merely an inhibitor; it is a molecular sensor.[4] Its design relies on a tripartite structure, where each module serves a distinct kinetic or detection function.[4]

The Warhead (Reactive Group)

The warhead is the engine of the probe. It must be an electrophile sufficiently reactive to trap the active site nucleophile (Ser, Cys, or catalytic water/Asp pair) but latent enough to avoid non-specific alkylation of the proteome.

| Enzyme Class | Canonical Warhead | Novel/Advanced Warhead | Mechanism of Action |

| Serine Hydrolases | Fluorophosphonate (FP) | Phenyl Phosphonates | Irreversible phosphorylation of the catalytic Serine. Phenyl variants allow tunable reactivity via leaving group modification [1].[5] |

| Cysteine Proteases | Epoxides (e.g., E-64) | Acyloxymethyl Ketones (AOMK) | Irreversible alkylation of catalytic Cysteine. AOMK provides higher selectivity for caspases/legumains over general thiols [2]. |

| Deubiquitinases (DUBs) | Vinyl Sulfones | Cyanimides | Targets UCHL1. Cyanimides offer a unique reactivity profile, reducing redox-cycling artifacts common with other electrophiles [3]. |

| Glycoside Hydrolases | 2-deoxy-2-fluoro sugars | Cyclophellitol Aziridines | Mimics the oxocarbenium ion transition state. Opens to form a stable covalent adduct with the active site nucleophile [4].[4] |

The Linker

The linker dictates the probe's steric fit.

-

Alkyl Chains: Provide flexibility but can increase hydrophobicity, leading to membrane sequestration.

-

PEG (Polyethylene Glycol): Increases water solubility and reduces non-specific hydrophobic binding. Critical for mass spectrometry (MS) applications to prevent ionization suppression.

The Reporter Tag

-

Direct Tags (Fluorophores/Biotin): Used for in vitro lysate experiments where cell permeability is not a constraint.

-

Latent Tags (Click Chemistry Handles): Alkynes or Azides. These are small, uncharged, and cell-permeable. They allow "in situ" labeling of live cells, followed by a secondary "click" reaction (CuAAC) with a reporter after lysis.

Mechanism of Action: The Covalent Logic

The defining feature of an ABP is its requirement for a catalytically active enzyme.

Serine Hydrolase Mechanism (The FP Probe)[1][2][6][7][8][9]

-

Recognition: The probe enters the active site.[6][7] The fluorophosphonate mimics the transition state of peptide bond hydrolysis.

-

Nucleophilic Attack: The catalytic Serine hydroxyl attacks the phosphorus atom.

-

Fluoride Elimination: The fluoride ion is an excellent leaving group. Its departure drives the formation of a stable O-P covalent bond.

-

Result: The enzyme is permanently "tagged." Inactive zymogens or inhibitor-bound enzymes cannot perform step 2, rendering them invisible to the probe.

Glycosidase Mechanism (Cyclophellitol Probes)[4]

-

Conformational Mimicry: Cyclophellitol adopts a half-chair conformation resembling the oxocarbenium ion transition state.

-

Ring Opening: The active site nucleophile (e.g., Glutamate) attacks the epoxide or aziridine ring.

-

Covalent Trap: The ring opens, forming a stable ester-like bond that cannot be hydrolyzed, trapping the enzyme in a specific conformational state [5].

Experimental Workflow: Gel-Free ABPP (Mass Spectrometry)

This protocol describes the "Click-Chemistry ABPP" workflow, the gold standard for profiling novel targets in live cells.

Diagram: The ABPP Workflow

Caption: Schematic of Gel-Free ABPP workflow utilizing click chemistry for in situ labeling and MS-based identification.

Detailed Protocol

1. In Situ Labeling:

-

Treat live cells with the alkyne-tagged probe (e.g., 1–10 µM).

-

Control: Treat a parallel set with DMSO only (No-Probe Control).

-

Incubate for 1–2 hours at 37°C. Note: Time is critical; too long leads to off-target labeling.

2. Lysis:

-

Wash cells 3x with cold PBS to remove excess probe.

-

Lyse in PBS containing 1% Triton X-100 (avoid strong denaturants like SDS at this stage if maintaining native interactions is required, though SDS is fine for denaturing click reactions).

3. Click Chemistry (CuAAC):

-

Add the following to the lysate (final concentrations):

-

100 µM Azide-Biotin tag.

-

1 mM TCEP (Reducing agent).

-

100 µM TBTA (Ligand).

-

1 mM CuSO₄.

-

-

Incubate for 1 hour at room temperature with gentle rotation.

4. Enrichment:

-

Precipitate proteins (methanol/chloroform) to remove excess reagents.

-

Resuspend in PBS/SDS and incubate with Streptavidin-magnetic beads.

-

Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent binders.

5. Analysis:

-

Perform on-bead tryptic digestion.

-

Analyze peptides via LC-MS/MS.[1]

-

Validation: Compare spectral counts/intensity between "Probe" and "No-Probe" samples. True targets will be absent or significantly lower in the control.

Case Studies & Applications

Target Engagement Assays (TE-ABPP)

In drug discovery, confirming that a small molecule inhibitor actually binds its target in a live cell is difficult. ABPP solves this via Competitive ABPP .

-

Method: Pre-treat cells with the drug candidate, then label with the ABP.[8]

-

Readout: If the drug binds the active site, it blocks the ABP. Loss of signal (fluorescence or MS intensity) quantifies target occupancy.

-

Example: Profiling off-target effects of covalent kinase inhibitors on serine hydrolases.

Imaging Glycosidase Activity

Using cyclophellitol-based probes with fluorescent reporters, researchers can visualize lysosomal storage diseases. For instance, probes targeting Glucocerebrosidase (GBA) allow differentiation between active GBA and mutant forms in Gaucher disease models, which antibody staining cannot distinguish [5].

Troubleshooting & Validation Standards (E-E-A-T)

To ensure Trustworthiness in your data, every ABPP experiment must include these self-validating controls:

-

The Heat-Kill Control:

-

Heat a lysate aliquot to 95°C for 5 minutes before adding the probe.

-

Result: The probe should NOT label the target. If signal persists, the labeling is non-specific (non-activity based).

-

-

The Competition Control:

-

Pre-incubate with a known active-site inhibitor (e.g., pure FP-biotin or a specific drug) before adding the novel probe.

-

Result: Signal must disappear.

-

-

Concentration Dependence:

-

Labeling intensity must saturate. Linear increase without saturation suggests non-specific chemical alkylation.

-

References

-

Wang, C., Abegg, D., Dwyer, B. G., & Adibekian, A. (2019).[5] Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. ChemBioChem, 20(17), 2212-2216.[5] Link

-

Edgington, L. E., et al. (2011). Functional imaging of legumain in cancer using a new quenched activity-based probe. Journal of the American Chemical Society, 133(36), 14210-14213. Link

-

Geurink, P. P., et al. (2020). Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos. Journal of the American Chemical Society, 142(37), 15644–15648. Link

-

Wu, L., et al. (2019). An overview of activity-based probes for glycosidases. Current Opinion in Chemical Biology, 53, 25-36. Link

-

Willems, L. I., et al. (2014).[9] Potent and selective activity-based probes for GH27 human retaining α-galactosidases. Journal of the American Chemical Society, 136(33), 11622-11625. Link

-

Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases.[1][2][5][6][10][11][12][13] Proceedings of the National Academy of Sciences, 96(26), 14694-14699. Link

Sources

- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Activity-Based Protein Profiling of the Serine Hydrolases | MtoZ Biolabs [mtoz-biolabs.com]

- 12. med.stanford.edu [med.stanford.edu]

- 13. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - AT [thermofisher.com]

A Technical Guide to the Comparative Analysis of Pyridine Carboximidamide and Benzamidine Scaffolds in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the benzamidine and pyridine carboximidamide scaffolds are of paramount importance, frequently serving as key pharmacophoric elements in the design of enzyme inhibitors and other therapeutic agents. This in-depth technical guide provides a comprehensive comparative analysis of these two critical scaffolds. Moving beyond a simple recitation of facts, this document elucidates the nuanced differences in their physicochemical properties, binding interactions, and pharmacokinetic profiles. By delving into the causality behind experimental choices in their synthesis and evaluation, this guide offers field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step methodologies for key synthetic and analytical protocols are provided, underpinned by a robust framework of scientific integrity and authoritative references to empower the rational design of next-generation therapeutics.

Introduction: Two Pillars of Bioactive Scaffolds

The benzamidine moiety, a substituted benzene ring bearing a carboximidamide group, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its ability to mimic the guanidinium group of arginine allows it to effectively target the active sites of a vast array of enzymes, most notably serine proteases.[1] However, the inherent basicity and potential for off-target effects have driven the exploration of bioisosteric replacements.

Enter the pyridine carboximidamide scaffold. As a heterocyclic analogue of benzamidine, it offers a modulated electronic profile and additional vectors for chemical modification, presenting a compelling alternative for fine-tuning the properties of a drug candidate.[2] This guide will dissect the critical differences and similarities between these two scaffolds, providing a framework for their strategic deployment in drug discovery programs.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle substitution of a carbon atom in the benzene ring with a nitrogen atom to form the pyridine ring imparts significant changes to the physicochemical properties of the carboximidamide scaffold. These differences have profound implications for a molecule's solubility, permeability, and ultimately, its bioavailability.

| Property | Benzamidine | Pyridine Carboximidamide | Rationale and Implications |

| pKa | ~11.6 | 2-substituted: ~7.53-substituted: ~8.54-substituted: ~9.5 | The electron-withdrawing nature of the pyridine nitrogen lowers the basicity of the carboximidamide group. This can be advantageous in reducing off-target interactions with acidic residues and improving oral bioavailability by modulating the charge state at physiological pH. |

| Lipophilicity (logP) | Lower | Generally Higher | The introduction of the nitrogen atom in the pyridine ring can increase polarity, but the overall lipophilicity is highly dependent on the substitution pattern. The ability to fine-tune logP through substitution on the pyridine ring offers greater control over the ADME properties of a drug candidate.[3] |

| Hydrogen Bonding | Amidine group acts as H-bond donor and acceptor. | Amidine group acts as H-bond donor and acceptor. The pyridine nitrogen can also act as an H-bond acceptor. | The additional hydrogen bond acceptor in the pyridine ring can lead to altered binding modes and improved solubility. |

| Aromaticity | Aromatic | Aromatic | Both scaffolds possess a planar aromatic system, which is crucial for π-π stacking interactions with protein targets. |

Diagram: Physicochemical Property Comparison

Caption: Key physicochemical differences between benzamidine and pyridine carboximidamide scaffolds.

Synthesis Strategies: Crafting the Core

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery campaign. Both benzamidine and pyridine carboximidamide can be prepared through several robust methods, with the choice of route often dictated by the desired substitution pattern and the scale of the synthesis.

Synthesis of Benzamidine Scaffolds

A common and reliable method for the synthesis of benzamidines is the Pinner reaction.[4] This two-step process involves the formation of an imidate hydrochloride from a nitrile, followed by treatment with ammonia.

Experimental Protocol: Pinner Synthesis of Benzamidine Hydrochloride

-

Imidate Formation: Dissolve the starting benzonitrile (1.0 eq) in anhydrous ethanol (2.0 eq). Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation. Seal the reaction vessel and allow it to stand at room temperature for 48 hours. The product, ethyl benzimidate hydrochloride, will precipitate as a white solid.

-

Ammonolysis: Collect the imidate hydrochloride by filtration, washing with cold anhydrous diethyl ether. Suspend the solid in a saturated solution of ammonia in absolute ethanol. Stir the mixture at room temperature for 24 hours.

-

Work-up and Purification: Remove the ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to yield crude benzamidine hydrochloride. Recrystallize from a mixture of ethanol and diethyl ether to obtain the purified product.

Diagram: Benzamidine Synthesis Workflow

Caption: General workflow for the Pinner synthesis of benzamidine.

Synthesis of Pyridine Carboximidamide Scaffolds

The synthesis of pyridine carboximidamides can also be achieved via the Pinner reaction, starting from the corresponding cyanopyridine.[5] Alternatively, catalyst-free methods involving the direct reaction of nitriles with amines under specific conditions have been developed.[6]

Experimental Protocol: Catalyst-Free Synthesis of N-Substituted Pyridine Carboximidamides

-

Reaction Setup: In a sealed tube, combine the starting cyanopyridine (1.0 eq) and the desired primary or secondary amine (1.5 eq).

-

Reaction Conditions: Heat the mixture at 100-120 °C for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Pharmacological Profile

The subtle structural and electronic differences between the benzamidine and pyridine carboximidamide scaffolds can translate into significant variations in their pharmacological profiles.

Binding Interactions and Target Specificity

Benzamidine is a well-established inhibitor of serine proteases, where the positively charged amidinium group forms a salt bridge with a conserved aspartate residue in the S1 pocket of the enzyme.[7] The pyridine carboximidamide scaffold can also engage in this critical interaction. However, the altered electronics and the presence of the pyridine nitrogen can lead to differences in binding affinity and selectivity. For instance, the pyridine nitrogen can form an additional hydrogen bond with a backbone amide or a water molecule in the active site, potentially enhancing potency.

Diagram: Comparative Binding Modes

Caption: Potential for additional hydrogen bonding with the pyridine carboximidamide scaffold.

Pharmacokinetic Considerations

The improved physicochemical properties of the pyridine carboximidamide scaffold can lead to a more favorable pharmacokinetic profile. The lower pKa can reduce the extent of ionization at physiological pH, potentially improving membrane permeability and oral bioavailability.[8] Furthermore, the pyridine ring offers additional sites for metabolism, which can be strategically modified to control the metabolic fate of the molecule.

| Pharmacokinetic Parameter | Benzamidine Derivatives | Pyridine Carboximidamide Derivatives | Rationale and Implications |

| Oral Bioavailability | Often low due to high basicity and poor permeability. | Can be significantly improved by modulating pKa and lipophilicity.[8] | The pyridine carboximidamide scaffold offers greater flexibility in optimizing for oral absorption. |

| Metabolic Stability | Metabolism can occur on the benzene ring or the amidine group. | The pyridine ring introduces additional metabolic pathways (e.g., N-oxidation). | This provides more opportunities for medicinal chemists to block or modulate metabolic hotspots. |

| Off-Target Activity | The high basicity can lead to interactions with acidic targets. | The lower basicity can reduce off-target effects. | Pyridine carboximidamides may offer a better safety profile. |

Case Study: Serine Protease Inhibitors

The development of inhibitors for serine proteases such as thrombin and Factor Xa provides a compelling case study for comparing the two scaffolds. While benzamidine-based inhibitors have been extensively studied, their clinical utility has sometimes been hampered by poor oral bioavailability. The replacement of the benzamidine group with a pyridine carboximidamide has been explored as a strategy to overcome this limitation.

In several instances, this bioisosteric replacement has led to compounds with comparable or even improved inhibitory potency, coupled with significantly enhanced oral bioavailability.[8] This underscores the power of the pyridine carboximidamide scaffold in fine-tuning the druglike properties of a molecule without sacrificing its desired pharmacological activity.

Conclusion: A Strategic Choice in Drug Design

The choice between a benzamidine and a pyridine carboximidamide scaffold is a strategic one that should be guided by the specific goals of the drug discovery program. While benzamidine remains a valuable and well-validated starting point, particularly for targeting enzymes that recognize arginine, the pyridine carboximidamide scaffold offers a powerful alternative for overcoming common challenges related to pharmacokinetics and off-target effects. Its tunable electronic properties, additional hydrogen bonding capabilities, and versatile synthetic handles make it an invaluable tool in the modern medicinal chemist's arsenal. This guide has provided a comprehensive framework for understanding the key differences between these two important scaffolds, empowering researchers to make more informed decisions in the design and development of novel therapeutics.

References

- Harjani, J. R., Liang, C., & Jessop, P. G. (2011). The condensation of primary amine with N,N-dimethylacetamide dimethyl acetal yields a mixture of acetamidine and imidate ester depending on the temperature, solvent, and structure of the primary amine. Journal of Organic Chemistry, 76(6), 1683-1691.

-

Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Inhibition of serine proteinases by benzamidine derivatives. PubMed. [Link]

-

Al-Omair, M. A. (2013). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. PMC. [Link]

-

ACS Publications. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. [Link]

-

PMC. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. [Link]

-

Organic Syntheses. acetamidine hydrochloride. [Link]

-

PMC. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. [Link]

- Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.

-

ACS Publications. (2002). Thrombin Inhibition by Novel Benzamidine Derivatives: A Free-Energy Perturbation Study. Journal of Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (2021). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. Organic Chemistry Frontiers. [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

-

Organic Syntheses. Pinner Reaction. [Link]

-

ResearchGate. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

-

PubMed. (1984). Inhibition of four human serine proteases by substituted benzamidines. [Link]

-

PubChem. 3-Pyridinecarboxamidine. [Link]

-

PMC. (2020). Design, Synthesis, and Evaluation of a Novel Benzamidine-Based Inhibitor of VEGF-C binding to Neuropilin-2. [Link]

-

ResearchGate. (2023). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. [Link]

-

PubChem. 3-Pyridinecarboxamidine. [Link]

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

PubMed. (1999). Aminoisoquinolines: design and synthesis of an orally active benzamidine isostere for the inhibition of factor XA. [Link]

-

ChemRxiv. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. [Link]

-

PMC. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

-

ResearchGate. (2026). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. [Link]

-

CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

-

PubMed. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

-

ResearchGate. (2025). Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs. [Link]

-

ResearchGate. (2025). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]

-

Malaria World. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. [Link]

-

PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [Link]

-

Drug Design Org. (2007). Bioisosterism. [Link]

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]

Sources

- 1. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cmjpublishers.com [cmjpublishers.com]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. Bis(pyridyl)-disulfonamides: structural comparison with their carboxamidic analogues and the effect of molecular geometry and supramolecular assembly on their photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Amidine synthesis [organic-chemistry.org]

- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoisoquinolines: design and synthesis of an orally active benzamidine isostere for the inhibition of factor XA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Biological Targets of Pent-4-ynyloxy Substituted Pyridine Derivatives: A Technical Guide to Activity-Based Protein Profiling

Executive Summary

In the landscape of chemical biology and drug discovery, target deconvolution remains a critical bottleneck. Pent-4-ynyloxy substituted pyridine derivatives have emerged as highly versatile, bifunctional probes designed to bridge the gap between phenotypic screening and target identification. By combining the privileged pyridine pharmacophore with a bioorthogonal alkyne handle, these molecules allow researchers to covalently or non-covalently trap biological targets in situ, followed by downstream isolation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This whitepaper details the mechanistic design, core biological targets, and validated experimental workflows for utilizing these derivatives in Activity-Based Protein Profiling (ABPP).

Molecular Architecture: The Logic of Pent-4-ynyloxy Pyridines

The efficacy of these derivatives relies on a precise structural dichotomy, ensuring that target binding and bioorthogonal tagging do not mutually interfere[1].

-

The Pyridine Core (The Pharmacophore): Pyridine is a ubiquitous nitrogen-containing heterocycle in medicinal chemistry. The lone pair of electrons on the nitrogen atom acts as a potent hydrogen bond acceptor. In the context of kinases, this nitrogen typically anchors the molecule to the backbone amides of the ATP-binding hinge region[2]. In metalloenzymes, it can coordinate directly with active-site metals (e.g., the heme iron in Cytochrome P450s).

-

The Pent-4-ynyloxy Handle (The Bioorthogonal Tag): The selection of a 5-atom ether-linked alkyne is highly deliberate.

-

Causality of Chain Length: Shorter chains risk burying the terminal alkyne deep within the target's binding pocket, rendering it inaccessible to azide-functionalized reporter tags during click chemistry. Conversely, longer aliphatic chains increase non-specific lipophilic interactions and can drastically reduce the probe's binding affinity. The pent-4-ynyloxy group provides the optimal steric extension to project the alkyne into the solvent-exposed region[1].

-

Causality of the Ether Linkage: The oxygen atom provides rotational flexibility and enhances aqueous solubility compared to a purely aliphatic carbon chain.

-

Figure 1: Dual-function mechanism of pent-4-ynyloxy pyridine derivatives.

Principal Biological Targets

Pent-4-ynyloxy pyridine derivatives are highly modular, and their specific biological targets depend on the auxiliary substituents attached to the pyridine ring. However, several core target classes dominate the literature:

Kinases (e.g., Aurora Kinases)